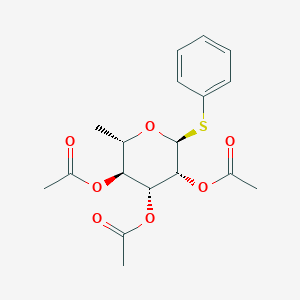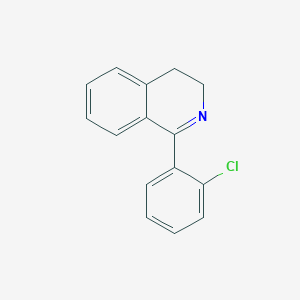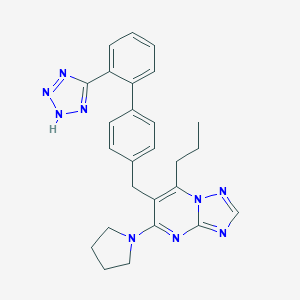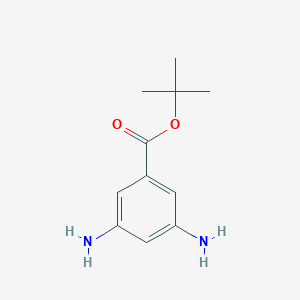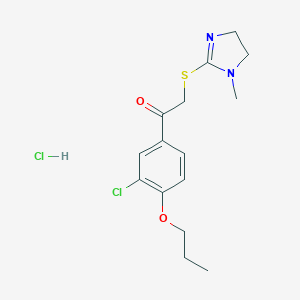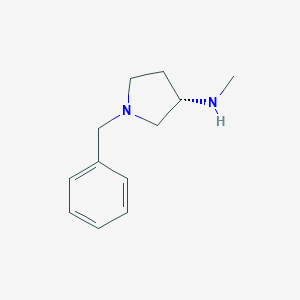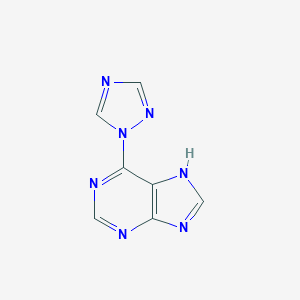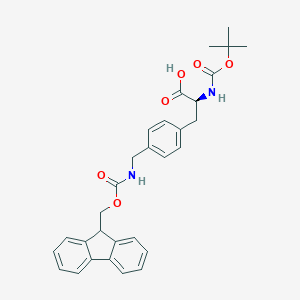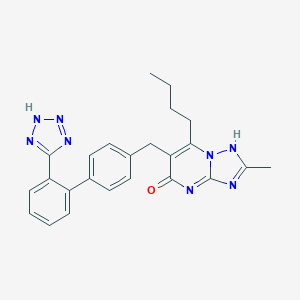
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential application in drug development.
Wirkmechanismus
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it is believed to work by inhibiting specific enzymes and receptors in the body. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. It has also been shown to bind to the GABA receptor, which is involved in the regulation of neurotransmitters in the brain.
Biochemische Und Physiologische Effekte
Studies have shown that (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have antibacterial and antifungal properties. The compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- in lab experiments include its high yield and purity. The compound has also been shown to have a wide range of potential applications, making it a valuable tool for researchers. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for specialized equipment and expertise.
Zukünftige Richtungen
For the research and development of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- include further studies on its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound could also be studied for its potential use in treating other diseases and conditions such as cancer, diabetes, and cardiovascular disease. In addition, further research could be conducted on the mechanism of action of the compound to better understand its effects on the body. Finally, the synthesis method could be optimized to improve yield and purity, making it more accessible for researchers.
Synthesemethoden
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves the reaction of 7-butyl-2-methyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-one with 2'-bromo-4'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-2-carbonitrile. The reaction is carried out in the presence of a base and a solvent at a specific temperature and pressure. The yield of the compound is generally high, and the purity can be improved by using different purification techniques.
Wissenschaftliche Forschungsanwendungen
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has shown potential application in drug development. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant effects. The compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, it has been shown to have antibacterial and antifungal properties.
Eigenschaften
CAS-Nummer |
168152-83-8 |
|---|---|
Produktname |
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Molekularformel |
C24H24N8O |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
7-butyl-2-methyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C24H24N8O/c1-3-4-9-21-20(23(33)26-24-25-15(2)29-32(21)24)14-16-10-12-17(13-11-16)18-7-5-6-8-19(18)22-27-30-31-28-22/h5-8,10-13H,3-4,9,14H2,1-2H3,(H,25,26,29,33)(H,27,28,30,31) |
InChI-Schlüssel |
RNCQLNRHFQXNSH-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCC1=C(C(=O)N=C2N1NC(=N2)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES |
CCCCC1=C(C(=O)NC2=NC(=NN12)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Kanonische SMILES |
CCCCC1=C(C(=O)N=C2N1NC(=N2)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



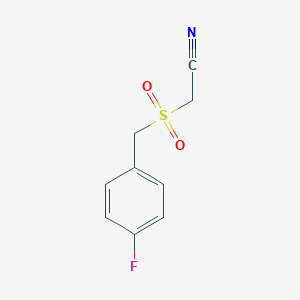
![Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B66745.png)
![1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI)](/img/structure/B66747.png)
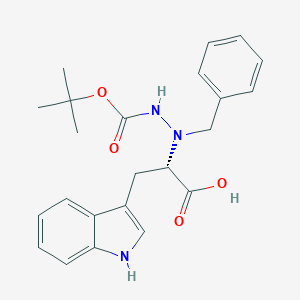
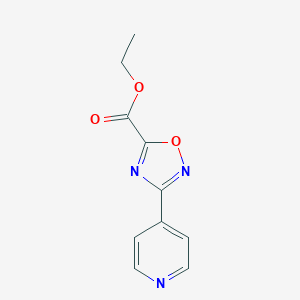
![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)
